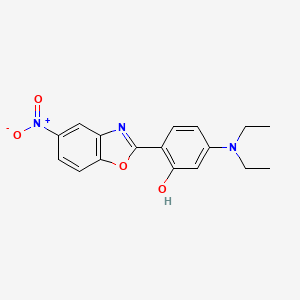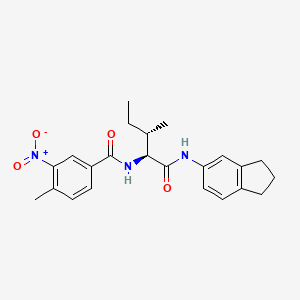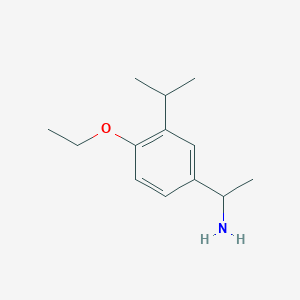![molecular formula C26H20O B12589290 1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene CAS No. 340321-32-6](/img/structure/B12589290.png)
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene is a chemical compound known for its unique structure and properties It consists of a pyrene moiety linked to a 4-ethenylphenyl group through a methoxymethyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene typically involves the reaction of pyrene with 4-ethenylphenylmethanol in the presence of a suitable base and a methoxylating agent. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Methoxylating Agent: Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the ethenyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Pyrene-1-carboxylic acid derivatives
Reduction: this compound with reduced ethenyl group
Substitution: Brominated or nitrated pyrene derivatives
科学的研究の応用
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in fluorescence-based assays.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. The compound can intercalate into DNA or bind to proteins, affecting their function and stability. The pathways involved include:
DNA Intercalation: Insertion of the pyrene moiety between DNA base pairs, leading to changes in DNA structure and function.
Protein Binding: Interaction with aromatic amino acids in proteins, influencing protein folding and activity.
類似化合物との比較
Similar Compounds
- 1-{[(4-Methoxyphenyl)methoxy]methyl}pyrene
- 1-{[(4-Ethylphenyl)methoxy]methyl}pyrene
- 1-{[(4-Phenyl)methoxy]methyl}pyrene
Uniqueness
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene is unique due to the presence of the ethenyl group, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and fluorescence-based research.
特性
CAS番号 |
340321-32-6 |
|---|---|
分子式 |
C26H20O |
分子量 |
348.4 g/mol |
IUPAC名 |
1-[(4-ethenylphenyl)methoxymethyl]pyrene |
InChI |
InChI=1S/C26H20O/c1-2-18-6-8-19(9-7-18)16-27-17-23-13-12-22-11-10-20-4-3-5-21-14-15-24(23)26(22)25(20)21/h2-15H,1,16-17H2 |
InChIキー |
FZXSXYNDSCCOJP-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)COCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane](/img/structure/B12589211.png)

![Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12589237.png)


![Acetamide,N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589253.png)
![1-Nitrospiro[2.2]pentane](/img/structure/B12589255.png)

![Ethyl 3-[methyl(4-methylphenyl)amino]butanoate](/img/structure/B12589263.png)

![5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12589267.png)


![4,4'-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol](/img/structure/B12589287.png)
